Epi-Cryptoacetalide

概要

説明

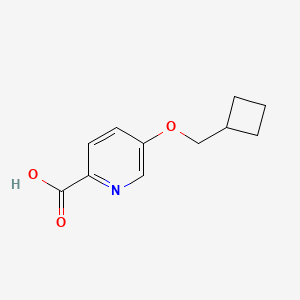

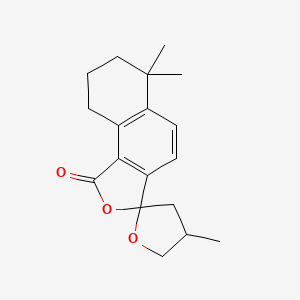

Epi-Cryptoacetalide is a natural diterpenoid compound isolated from the roots of the Chinese medicinal plant, Salvia miltiorrhiza . It is a novel spirolactone diterpenoid known for its unique structure and significant biological activities . This compound has shown high affinity for estrogen receptor alpha and prostaglandin E2 receptor (EP2 subtype), making it a compound of interest in various scientific research fields .

作用機序

Target of Action

Epi-Cryptoacetalide, a natural diterpenoid, has been found to exhibit high affinity towards two primary targets: the Estrogen Receptor alpha (ER-α) and the Prostaglandin E2 receptor (EP2 subtype) . These receptors play crucial roles in various biological processes. ER-α is involved in the regulation of many physiological processes including reproductive development, cardiovascular health, bone integrity, cognition, and behavior. The EP2 receptor is one of the four identified G-protein-coupled receptors (EP1, EP2, EP3, and EP4) for prostaglandin E2 (PGE2), produced by cyclooxygenase (COX) enzymes, and has various effects, including vasodilation and immune response modulation.

Mode of Action

While the exact interaction of this compound with its targets is not fully understood, it is known that the compound binds to ER-α and the PGE2 receptor (EP2 subtype) with Ki values of 0.3 μM and 1.92 μM, respectively . This binding could potentially alter the activity of these receptors, leading to changes in the downstream signaling pathways.

Result of Action

It has been reported to have anti-endometriosis activities . Endometriosis is a condition where tissue similar to the lining of the uterus is found outside the uterus, causing pain and sometimes infertility. The anti-endometriosis activity suggests that this compound may have effects on cell proliferation, inflammation, and/or tissue remodeling.

生化学分析

Biochemical Properties

Epi-Cryptoacetalide has been found to have anti-endometriosis activities . It interacts with various enzymes and proteins, including ER-α and EP2 subtype, with Ki values of 0.3 μM and 1.92 μM respectively . The nature of these interactions is likely to be binding, leading to modulation of the activity of these proteins .

Cellular Effects

Given its anti-endometriosis activities , it can be inferred that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Epi-Cryptoacetalide involves several steps, including the use of flame-dried glassware and reactions performed under nitrogen . Common solvents used in the synthesis include dichloromethane, tetrahydrofuran, and ether, which are dried using a solvent purification system . The synthetic route typically involves the preparation of cyclotrimerization reaction precursors, followed by microwave-assisted cyclotrimerization in the presence of transition-metal catalysts .

Industrial Production Methods:

化学反応の分析

Types of Reactions: Epi-Cryptoacetalide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dichloromethane, tetrahydrofuran, ether, and transition-metal catalysts . The reactions are typically carried out under nitrogen atmosphere to prevent oxidation and degradation of the compound .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the compound’s structure .

科学的研究の応用

Epi-Cryptoacetalide has a wide range of scientific research applications due to its unique biological activities . In chemistry, it is used as a model compound for studying spirolactone diterpenoids and their synthetic routes . In biology and medicine, this compound has shown potential in treating endometriosis due to its high affinity for estrogen receptor alpha and prostaglandin E2 receptor (EP2 subtype) . Additionally, it has been studied for its anti-inflammatory and anticancer properties .

類似化合物との比較

Epi-Cryptoacetalide is similar to other spirolactone diterpenoids, such as Cryptoacetalide and Danshenspiroketallactone . this compound is unique due to its specific binding affinity for estrogen receptor alpha and prostaglandin E2 receptor (EP2 subtype), which distinguishes it from other related compounds . Other similar compounds include normiltioane and various tanshinones, which also exhibit significant biological activities but differ in their molecular targets and mechanisms of action .

特性

IUPAC Name |

4',6,6-trimethylspiro[8,9-dihydro-7H-benzo[g][2]benzofuran-3,2'-oxolane]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-11-9-18(20-10-11)14-7-6-13-12(15(14)16(19)21-18)5-4-8-17(13,2)3/h6-7,11H,4-5,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTQFIYQAWCICW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3=C(C4=C(C=C3)C(CCC4)(C)C)C(=O)O2)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Cryptoacetalide and where is it found?

A: Cryptoacetalide is a spirolactone diterpenoid natural product primarily found in the roots of the Chinese medicinal plant, Salvia miltiorrhiza [, ]. It was first isolated and characterized alongside its mirror isomer, epicryptoacetalide, in the early 1990s [].

Q2: Has Cryptoacetalide been successfully synthesized in the laboratory?

A: Yes, the first total synthesis of Cryptoacetalide was achieved relatively recently []. This synthesis involved a microwave-mediated [2+2+2] cyclotrimerization reaction to construct the central benzene ring and a light-mediated radical cyclization to assemble the spiro-ketal moiety [].

Q3: Are there other natural sources of Cryptoacetalide besides Salvia miltiorrhiza?

A: Yes, Cryptoacetalide has also been isolated from Salvia przewalskii Maxim, another plant species []. Interestingly, this species yielded both Cryptoacetalide and its mirror isomer, epicryptoacetalide, in a 1:3 ratio [].

Q4: What research has been conducted on derivatives of Cryptotanshinone, a compound related to Cryptoacetalide?

A: Research has explored the biotransformation of Cryptotanshinone by the fungus Mucor rouxii []. This process yielded new Cryptotanshinone derivatives with promising anti-influenza A virus activities []. Although the study did not specifically focus on Cryptoacetalide, it highlights the potential of exploring natural product derivatives for novel therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-[3-(4-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027454.png)

methanone hydrochloride](/img/structure/B3027456.png)

![Acetic acid (4S)-4-[(3aR)-2-oxo-3-methylene-4alpha-acetoxy-6-methyl-2,3,3aalpha,4,7,7aalpha-hexahydrobenzofuran-5-yl]pentyl ester](/img/structure/B3027459.png)